molecular formula C18H20F3N3O B12932582 N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine

Cat. No.: B12932582
M. Wt: 351.4 g/mol
InChI Key: XZQPKRXLQDGSLD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C18H20F3N3O and a molecular weight of 351.37 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a cyclohexyl group, a methoxy group, and a trifluoromethylphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl (4-trifluoromethylbenzoyl)acetate with suitable reagents to form the desired pyrimidine ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in scientific research, making it a valuable compound in multiple fields .

Properties

Molecular Formula

C18H20F3N3O

Molecular Weight

351.4 g/mol

IUPAC Name

N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C18H20F3N3O/c1-25-16-11-15(12-7-9-13(10-8-12)18(19,20)21)23-17(24-16)22-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,22,23,24)

InChI Key

XZQPKRXLQDGSLD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)NC3CCCCC3

Origin of Product

United States

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